molecular formula C10H12N4S B2538361 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine CAS No. 674333-58-5

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine

Cat. No. B2538361
CAS RN: 674333-58-5
M. Wt: 220.29
InChI Key: RPXWUUDZINQPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine" is a derivative of thiazole and pyrimidine, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen, whereas pyrimidines are six-membered rings with two nitrogen atoms. These structures are often found in compounds with various biological activities, including antifungal, antibacterial, and antihypertensive properties .

Synthesis Analysis

The synthesis of thiazole-pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines involves the reaction of (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . Another example is the preparation of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by reactions with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These methods highlight the versatility of synthetic approaches in creating a variety of thiazole-pyrimidine compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole-pyrimidine derivatives is often investigated using a combination of experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical methods like density functional theory (DFT). These studies can reveal the coherence between theoretical and experimental values, including bond lengths and vibrational modes . Additionally, the electronic properties, such as the distribution of atomic charges, can be assessed through mulliken population analysis, providing insights into the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole-pyrimidine derivatives can participate in various chemical reactions, contributing to their biological activity. For example, the reagent N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide can be used for reductive amination reactions with primary and secondary amines, yielding ligands with diverse functional groups . This versatility in chemical reactions allows for the design of compounds with specific properties and potential applications in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-pyrimidine derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to predict their behavior in different environments. These properties are crucial for understanding the compound's interactions with biological systems and its potential as a pharmaceutical agent. For instance, the dipole moment can influence the compound's solubility and permeability across cell membranes . Additionally, the biological evaluation of related compounds, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, includes assessing their antibacterial and antifungal activities, as well as cytotoxicity against specific cell lines .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has been conducted on the synthesis of new thiazolo[4,5-d]pyrimidine derivatives, highlighting the potential of compounds structurally related to "4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine" in forming novel organic molecules. These compounds are synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine, showing versatility in chemical reactions and potential for further functionalization (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Material Science Applications

The study of polymorphs and derived 2-aminothiazoles offers insights into molecular structures and intermolecular interactions, which are crucial for designing materials with specific properties. Research in this area has provided detailed structural characterizations, contributing to the understanding of molecular packing and potential applications in materials science (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Antibacterial Agents

Compounds synthesized from "this compound" and similar structures have been evaluated for their antibacterial activity. The synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, for instance, has shown promising results as potential antibacterial agents, highlighting the importance of structural variation in developing new pharmaceuticals (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam-manesh, 2016).

Hypoglycemic Activities

Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the compound of interest, has uncovered their dual-action as hypoglycemic agents that activate glucokinase (GK) and PPARγ. This discovery opens avenues for the development of new therapeutic agents for managing blood glucose levels, showcasing the potential of thiazole and pyrimidine derivatives in medicinal chemistry (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXWUUDZINQPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

674333-58-5
Record name 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.